![molecular formula C23H21ClN4O2 B10786974 10-benzyl-2-(2-chlorophenyl)-7,8,9,11-tetrahydro-3H-pyrazolo[4,5]pyrido[5,6-a][1,4]diazepine-1,5-dione](/img/structure/B10786974.png)
10-benzyl-2-(2-chlorophenyl)-7,8,9,11-tetrahydro-3H-pyrazolo[4,5]pyrido[5,6-a][1,4]diazepine-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 7c [PMID: 22041175] is a synthetic organic compound known for its dual inhibitory action on NOX4 and NOX1 enzymes. This compound has shown promising results in ameliorating bleomycin-induced pulmonary fibrosis, suggesting its potential as a therapeutic agent for idiopathic pulmonary fibrosis .
Preparation Methods
The synthetic route for compound 7c involves multiple steps, starting with the formation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the pyrazolo[4,5]pyrido[5,6-a][1,4]diazepine core: This involves cyclization reactions under controlled conditions.
Introduction of the benzyl and chlorophenyl groups: These groups are introduced through substitution reactions using appropriate reagents and catalysts.
Final purification: The compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods would likely involve scaling up these reactions, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Compound 7c undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the functional groups present in the compound .
Scientific Research Applications
Compound 7c has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying dual enzyme inhibition.
Biology: Investigated for its effects on cellular processes involving NOX4 and NOX1 enzymes.
Medicine: Explored as a potential therapeutic agent for treating idiopathic pulmonary fibrosis and other related conditions.
Industry: Potential applications in the development of new drugs targeting NOX enzymes.
Mechanism of Action
The mechanism of action of compound 7c involves the inhibition of NOX4 and NOX1 enzymes. These enzymes are involved in the production of reactive oxygen species (ROS), which play a role in various cellular processes. By inhibiting these enzymes, compound 7c reduces the production of ROS, thereby ameliorating conditions such as pulmonary fibrosis. The molecular targets and pathways involved include the NOX4 and NOX1 enzyme pathways .
Comparison with Similar Compounds
Compound 7c is unique due to its dual inhibitory action on NOX4 and NOX1 enzymes. Similar compounds include:
GKT136901: Another NOX inhibitor with similar properties but different structural features.
Setanaxib: A NOX inhibitor with a different mechanism of action and molecular structure.
The uniqueness of compound 7c lies in its specific structural features that allow for dual inhibition, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C23H21ClN4O2 |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
13-benzyl-4-(2-chlorophenyl)-4,5,9,13-tetrazatricyclo[7.5.0.02,6]tetradeca-1,6-diene-3,8-dione |
InChI |
InChI=1S/C23H21ClN4O2/c24-17-9-4-5-10-19(17)28-23(30)22-18(25-28)13-21(29)27-12-6-11-26(15-20(22)27)14-16-7-2-1-3-8-16/h1-5,7-10,13,25H,6,11-12,14-15H2 |
InChI Key |
DISVMXDWAMMVLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C3C(=CC(=O)N2C1)NN(C3=O)C4=CC=CC=C4Cl)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,5Z,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B10786897.png)
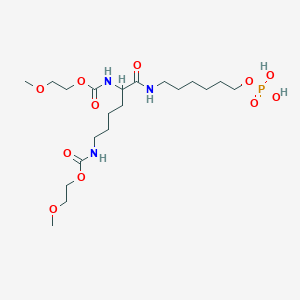
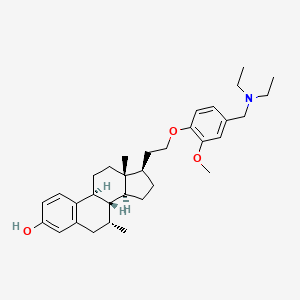
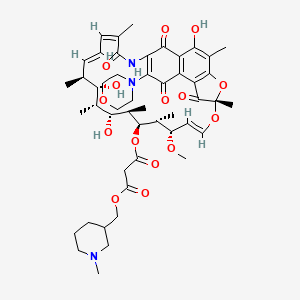
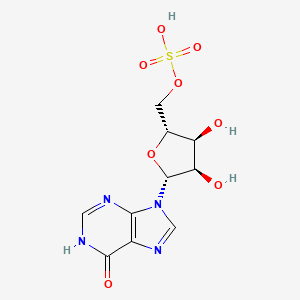
![[3-Cyano-5-[[[2,4-dimethyl-5-[6-(3-pyridinyl)-1H-imidazo[1,2-b]pyrazol-1-yl]phenyl]amino]carbonyl]phenyl]pentafluorosulfur](/img/structure/B10786929.png)
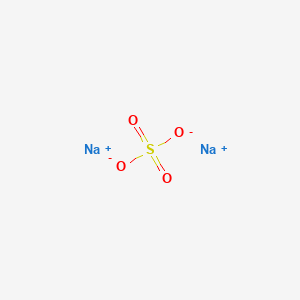
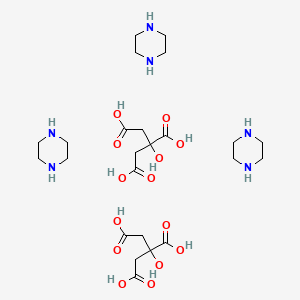
![2-(2-chlorophenyl)-5-[(1-methylpyrazol-3-yl)methyl]-4-[[methyl(pyridin-3-ylmethyl)amino]methyl]-1H-pyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B10786977.png)


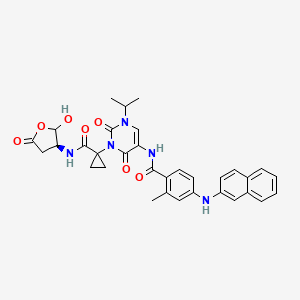
![benzyl (2S)-2-[[[(E)-4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-enoxy]-phenoxyphosphoryl]amino]propanoate](/img/structure/B10787012.png)
![1-(3-{3-[(Z)-2-[3-(pyrrolidine-1-carbonyl)phenyl]diazen-1-yl]phenoxy}propyl)piperidine](/img/structure/B10787013.png)
